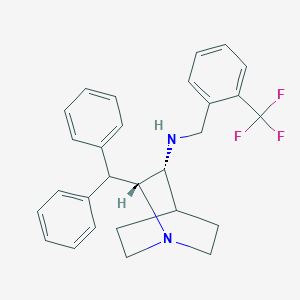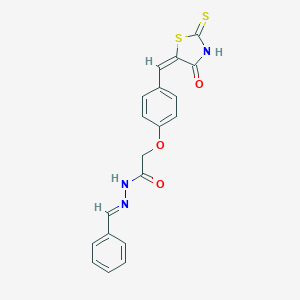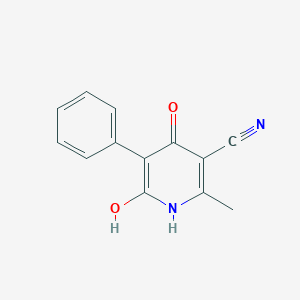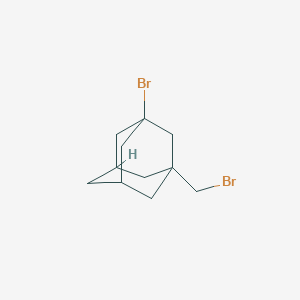
Chelidoniumchlorid
Übersicht
Beschreibung
This compound has been traditionally used for its medicinal properties, including pain relief and treatment of various ailments . Chelidonine hydrochloride is known for its acetylcholinesterase and butyrylcholinesterase inhibitory activity, making it a subject of interest in pharmacological research .
Wissenschaftliche Forschungsanwendungen
Chelidonine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a standard in chromatographic analyses.
Biology: Chelidonine hydrochloride is studied for its effects on cell cycle regulation and apoptosis in various cell lines.
Medicine: It has potential therapeutic applications in treating cancer, as it can induce apoptosis in malignant cells.
Wirkmechanismus
Target of Action
Chelidonine hydrochloride, also known as (+)-Chelidonine hydrochloride or Chelidonine, hydrochloride, is an isolate of Papaveraceae. Its primary targets are acetylcholinesterase and butyrylcholinesterase , enzymes that play a crucial role in nerve function .
Mode of Action
Chelidonine hydrochloride acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase . By inhibiting these enzymes, it prevents the breakdown of acetylcholine, a neurotransmitter, thereby increasing both the level and duration of the neurotransmitter’s action .
Biochemical Pathways
It is known that the compound can induce apoptosis in some transformed or malignant cell lines . This suggests that it may affect pathways related to cell growth and survival.
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of Chelidonine hydrochloride is currently unknown .
Result of Action
Chelidonine hydrochloride has been shown to cause G2/M arrest and induce caspase-dependent and caspase-independent apoptosis . It also prevents cell cycle progression of stem cells in Dugesia japonica . Moreover, Chelidonine hydrochloride has demonstrated cytotoxic activity against melanoma cell lines .
Action Environment
The action, efficacy, and stability of Chelidonine hydrochloride can be influenced by various environmental factors. As a common synanthropic weed or ruderal plant, Chelidonium majus, from which Chelidonine hydrochloride is derived, spreads in all temperate Eurasia and acclimates well to North America . This suggests that the compound may be stable across a range of environmental conditions.
Biochemische Analyse
Biochemical Properties
Chelidonine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes responsible for breaking down acetylcholine . This inhibition increases the level and duration of acetylcholine action, which is crucial for neurotransmission. Additionally, Chelidonine hydrochloride induces apoptosis in certain malignant cell lines by interacting with caspases, a family of protease enzymes .
Cellular Effects
Chelidonine hydrochloride affects various types of cells and cellular processes. It induces cell cycle arrest at the G2/M phase and promotes apoptosis in cancer cells . This compound influences cell signaling pathways, such as the caspase-dependent and caspase-independent pathways, leading to programmed cell death. Chelidonine hydrochloride also affects gene expression by downregulating the expression of genes involved in cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of Chelidonine hydrochloride involves its binding interactions with biomolecules and enzyme inhibition. It binds to acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and increasing acetylcholine levels . Chelidonine hydrochloride also interacts with microtubules, disrupting their function and causing cell cycle arrest . Furthermore, it modulates gene expression by affecting transcription factors and signaling pathways involved in cell survival and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Chelidonine hydrochloride change over time. It has been observed to be stable under standard conditions, but its activity may decrease over prolonged periods due to degradation . Long-term studies have shown that Chelidonine hydrochloride can cause sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . Its effects on cellular function may diminish over time as the compound degrades.
Dosage Effects in Animal Models
The effects of Chelidonine hydrochloride vary with different dosages in animal models. At lower doses, it exhibits antitumor and anti-inflammatory activities without significant toxicity . At higher doses, Chelidonine hydrochloride can cause adverse effects, including hepatotoxicity and neurotoxicity . Threshold effects have been observed, where the compound’s efficacy increases with dosage up to a certain point, beyond which toxicity becomes a concern .
Metabolic Pathways
Chelidonine hydrochloride is involved in various metabolic pathways, including those related to acetylcholine metabolism and apoptosis . It interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, affecting the breakdown of acetylcholine . Additionally, Chelidonine hydrochloride influences metabolic flux by modulating the activity of enzymes involved in cell cycle regulation and apoptosis .
Transport and Distribution
Chelidonine hydrochloride is transported and distributed within cells and tissues through various mechanisms. It interacts with transport proteins and binding proteins that facilitate its movement across cell membranes . Once inside the cell, Chelidonine hydrochloride can accumulate in specific compartments, such as the cytoplasm and nucleus, where it exerts its effects . Its distribution within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of Chelidonine hydrochloride affects its activity and function. It is primarily localized in the cytoplasm and nucleus, where it interacts with target biomolecules . Chelidonine hydrochloride may also be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its role in modulating cellular processes and inducing apoptosis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Chelidonine hydrochloride can be synthesized through a series of chemical reactions involving urethane and benzyl bromide. The urethane is obtained by hydrolyzing 5,6-dihydro-2H-cyclobuta[f][1,3]benzodioxole-5-carbonitrile to generate carboxylic acid, which undergoes Curtius degradation to yield crude isocyanate. The reaction of crude isocyanate with benzyl alcohol produces urethane with the NHCOOC7H7 side group. Benzyl bromide is synthesized by converting 2,3-methylenedioxybenzaldehyde to 1,2,3,4-tetrahydro-7,8-methylenedioxyisoquinol through successive Hofmann and von Braun degradations .
Industrial Production Methods: Industrial production of chelidonine, hydrochloride involves the extraction of the compound from the plant Chelidonium majus. The dried powdered aerial parts and roots of the plant are extracted using ethanol in a Soxhlet apparatus. The obtained extract is evaporated under reduced pressure, dissolved in sulfuric acid, and filtered. The acidic layer is alkalized with ammonia and extracted with chloroform. The organic fraction is dried, filtered, and concentrated under vacuum .
Analyse Chemischer Reaktionen
Types of Reactions: Chelidonine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. It can also participate in condensation reactions.
Common Reagents and Conditions:
Oxidation: Chelidonine hydrochloride can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of chelidonine, hydrochloride .
Vergleich Mit ähnlichen Verbindungen
Chelidonine hydrochloride can be compared with other isoquinoline alkaloids such as:
Berberine: Known for its antimicrobial and anti-inflammatory properties.
Chelerythrine: Exhibits strong anticancer activity by binding to G-quadruplex structures in telomeres.
Sanguinarine: Possesses potent antimicrobial and anticancer effects.
Uniqueness: Chelidonine hydrochloride is unique due to its dual inhibitory activity on acetylcholinesterase and butyrylcholinesterase, as well as its ability to induce apoptosis in cancer cells .
Eigenschaften
IUPAC Name |
(1S,12S,13R)-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-2,4(8),9,14(22),15,17(21)-hexaen-12-ol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5.ClH/c1-21-7-13-11(2-3-15-20(13)26-9-23-15)18-14(22)4-10-5-16-17(25-8-24-16)6-12(10)19(18)21;/h2-3,5-6,14,18-19,22H,4,7-9H2,1H3;1H/t14-,18-,19+;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVURMIFHBFKWNP-PHANBDLMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC3=C2OCO3)C4C1C5=CC6=C(C=C5CC4O)OCO6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC2=C(C=CC3=C2OCO3)[C@@H]4[C@H]1C5=CC6=C(C=C5C[C@@H]4O)OCO6.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClNO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
476-32-4 (Parent) | |
| Record name | Chelidonine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
389.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4312-31-6 | |
| Record name | Chelidonine, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004312316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4312-31-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the known biological effects of Chelidonine Hydrochloride?
A1: Chelidonine Hydrochloride, an alkaloid derived from Chelidonium majus, has demonstrated mitodepressive effects on plant cells. Specifically, it inhibits mitosis in the root tip cells of Allium cepa L []. This suggests potential antimitotic activity, which warrants further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















